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Compound of Interest

Compound Name: AGL-0182-30

Cat. No.: B12409042

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the microtubule-disrupting agent AGL-0182-30,
focusing on its specificity and performance relative to other cytotoxic payloads commonly used
in antibody-drug conjugates (ADCs). AGL-0182-30 is a synthetic analog of the potent
antimitotic peptide Dolastatin 10. It has been utilized as the cytotoxic payload in the anti-FLT3
ADC, AGS62P1 (also known as ASP1235), which has undergone clinical investigation for acute
myeloid leukemia (AML).

Executive Summary

AGL-0182-30 is a highly potent cytotoxic agent that functions by disrupting microtubule
dynamics, a mechanism shared with other established ADC payloads such as monomethyl
auristatin E (MMAE) and monomethyl auristatin F (MMAF). While specific in vitro cytotoxicity
data for standalone AGL-0182-30 is not readily available in the public domain, the preclinical
data for its corresponding ADC, AGS62P1, demonstrates potent, nanomolar-range activity
against various AML cell lines. This suggests that AGL-0182-30 possesses significant intrinsic
cytotoxicity. A direct comparison with other microtubule inhibitors indicates that auristatin-class
molecules, including AGL-0182-30's parent compound Dolastatin 10, exhibit exceptionally low
IC50 values. The specificity of AGL-0182-30 in a therapeutic context is primarily achieved
through its conjugation to a target-specific monoclonal antibody.

Comparative In Vitro Cytotoxicity
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While specific IC50 values for free AGL-0182-30 are not publicly documented, the cytotoxic

activity of the AGS62P1 ADC provides an indirect measure of its potency. The table below

summarizes the reported IC50 values for AGS62P1 in various FLT3-expressing AML cell lines,

alongside comparative data for other relevant microtubule inhibitors.

Compound/ADC

Cell Line(s)

IC50 Range (nM)

Notes

AGS62P1 (AGL-0182-

AML Cell Lines

Demonstrates potent

(FLT3/ITD and non- 0.2-13 activity in target-
30 payload) )
ITD) expressing cells.[1]
Pancreatic Cancer A commonly used
MMAE (Monomethyl Cell Lines (BxPC-3, ADC payload with
0.97-1.16

Auristatin E)

PSN-1, Capan-1,
Panc-1)

broad and potent

cytotoxic activity.[2]

Human Cancer Cell
Lines (SKBR3,
HEK293)

3.27-4.24

MMAF (Monomethyl

Various Cancer Cell

0.056 - 0.449 (as

Generally less cell-
permeable than
MMAE, but highly

Auristatin F) Lines MMAF-OMe)
potent once
intracellular.
Anaplastic Large Cell
Lymphoma, Breast,
105 - 257
and Renal Carcinoma
Cell Lines
The parent compound
) . of the auristatin family,
Dolastatin 10 L1210 Leukemia Cells  0.03 )
known for its extreme
potency.[1]
Small Cell Lung
Cancer Cell Lines
0.032-0.184
(NCI-H69, -H82, -
H446, -H510)
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Mechanism of Action: Microtubule Disruption

AGL-0182-30, like other auristatins, exerts its cytotoxic effect by interfering with tubulin
polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M

phase and subsequent apoptosis.
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Caption: AGL-0182-30 inhibits tubulin polymerization, leading to G2/M cell cycle arrest and
apoptosis.

Experimental Protocols
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The following is a generalized protocol for an in vitro cytotoxicity assay, which is a standard
method for determining the 1C50 values of cytotoxic compounds.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Method)

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions to ensure
logarithmic growth.

o Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a
predetermined density. Plates are incubated to allow for cell attachment.

e Compound Treatment: A serial dilution of the test compound (e.g., AGL-0182-30) and control
compounds (e.g., MMAE, MMAF) is prepared. The diluted compounds are added to the
appropriate wells, and the plates are incubated for a specified period (e.g., 72 hours).

 Viability Assessment:

o MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active
metabolism convert MTT into a purple formazan product. A solubilization solution is then
added, and the absorbance is measured using a microplate reader.

o CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The
luminescent signal, which is proportional to the number of viable cells, is measured using
a luminometer.

o Data Analysis: The absorbance or luminescence data is normalized to the untreated control.
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is
calculated by fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for assessing the specificity of a cytotoxic payload like AGL-0182-30
involves a series of in vitro and in vivo experiments.
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Specificity Assessment Workflow

(TLllg\/eI:r‘(:SA z‘; n?(};trogl::( 'égﬁ ) In Vivo Xenograft Models Preclinical Toxicity Studies

In Vitro Cytotoxicity Assays
(Panel of Cell Lines)

Antibody-Drug
Conjugation

Tubulin Polymerization Assay

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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